N-cyclohexyl-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide
Übersicht
Beschreibung
N-cyclohexyl-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide is a useful research compound. Its molecular formula is C21H25Cl2N3O2S and its molecular weight is 454.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.1044536 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Discovery and Development of ACAT Inhibitors
The compound "N-cyclohexyl-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide" shares structural similarities with other compounds involved in the inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. Such inhibitors, including K-604, have been identified for their potent inhibitory effects on ACAT-1, which is overexpressed in various diseases, marking them as potential therapeutic agents. K-604, for instance, demonstrated significant aqueous solubility and oral absorption enhancements, showcasing the potential for treating diseases related to ACAT-1 overexpression (Shibuya et al., 2018).
Anticonvulsant Activity
Similar structural analogs have been evaluated for their anticonvulsant activities. Specifically, benzofuran-acetamide scaffolds have been synthesized and tested, demonstrating anticonvulsant effects at low doses in animal models. This suggests the potential for developing new therapeutic agents for epilepsy and seizure-related disorders (Shakya et al., 2016).
Antimicrobial Nano-Materials
Compounds incorporating the benzothiazole and piperazine units have shown effectiveness against pathogenic bacteria and fungi, including Candida species. These findings highlight the potential application of such compounds in developing new antimicrobial agents, particularly for fungal infections (Mokhtari & Pourabdollah, 2013).
Synthesis and Pharmacological Activities
Research into related compounds has included the synthesis and evaluation of their pharmacological activities, such as anti-inflammatory and anticancer properties. These studies have led to the development of novel compounds with significant biological activities, indicating the versatility of this chemical structure in therapeutic applications (Ghule et al., 2013).
Drug Development and Receptor Studies
The exploration of receptor-based mechanisms of action for compounds structurally related to "this compound" has led to insights into their potential as HIV entry inhibitors and CCR5 receptor antagonists. This research avenue promises new therapeutic strategies for treating HIV and related viral infections (Watson et al., 2005).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N3O2S/c22-14-6-7-16-17(12-14)29-20(19(16)23)21(28)26-10-8-25(9-11-26)13-18(27)24-15-4-2-1-3-5-15/h6-7,12,15H,1-5,8-11,13H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAYNGKCHWBNIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.